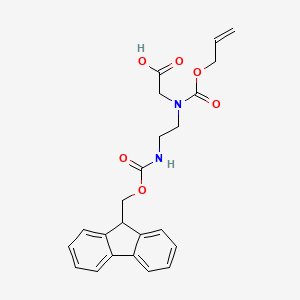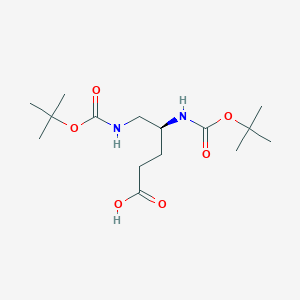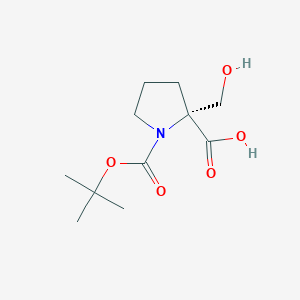![molecular formula C35H31N3 B6316668 2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine CAS No. 442858-40-4](/img/structure/B6316668.png)
2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine is a tridentate ligand known for its ability to form stable complexes with transition metals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine typically involves the condensation reaction between 2,6-diacetylpyridine and N-2-benzylphenylamine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine undergoes various chemical reactions, including:
Coordination Reactions: Forms stable complexes with transition metals such as iron, cobalt, and copper.
Oxidation and Reduction: Can participate in redox reactions when coordinated with metal centers.
Substitution Reactions: The imine groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts like FeCl₂, CoCl₂, and CuCl₂ in solvents such as ethanol or acetonitrile.
Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Substitution Reactions: Nucleophiles such as amines or thiols are often used.
Major Products
Coordination Complexes: Metal-ligand complexes with varied geometries depending on the metal center.
Oxidized or Reduced Ligands: Modified ligands with altered oxidation states.
Substituted Ligands: Ligands with new functional groups replacing the imine groups.
Applications De Recherche Scientifique
2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine has a wide range of applications in scientific research:
Catalysis: Used as a ligand in transition metal catalysts for polymerization reactions, such as ethylene polymerization.
Material Science: Employed in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biological Studies: Investigated for its potential in forming bioactive metal complexes with antimicrobial and anticancer properties.
Environmental Chemistry: Utilized in the development of catalysts for carbon dioxide fixation and conversion.
Mécanisme D'action
The mechanism by which 2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine exerts its effects is primarily through coordination with metal centers. The tridentate ligand forms stable chelates with metals, influencing the electronic properties and reactivity of the metal center. This coordination can facilitate various catalytic processes, including polymerization and oxidation-reduction reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Bis[1-(phenylimino)ethyl]pyridine
- 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine
- 2,6-Bis[1-(N-methylbenzimidazol-2-yl)pyridine]
Uniqueness
2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine is unique due to its bulky benzyl substituents, which can influence the steric and electronic properties of the metal complexes it forms. This can lead to different catalytic activities and selectivities compared to similar ligands with smaller or less electron-donating substituents .
Propriétés
IUPAC Name |
N-(2-benzylphenyl)-1-[6-[N-(2-benzylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H31N3/c1-26(36-34-20-11-9-18-30(34)24-28-14-5-3-6-15-28)32-22-13-23-33(38-32)27(2)37-35-21-12-10-19-31(35)25-29-16-7-4-8-17-29/h3-23H,24-25H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIILLYIALZDJKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=CC=C1CC2=CC=CC=C2)C3=NC(=CC=C3)C(=NC4=CC=CC=C4CC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H31N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B6316603.png)
![2-(4-Bromo-3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B6316610.png)
![2-(4-Bromo-3-fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B6316614.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]formamide](/img/structure/B6316622.png)

![Benzyl N-[(2S)-2,3-dihydroxypropyl]carbamate](/img/structure/B6316630.png)





